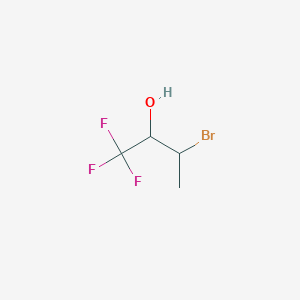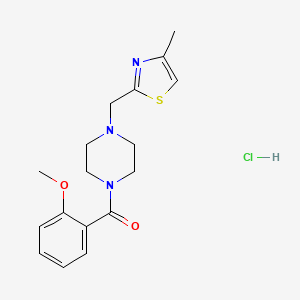
3-Bromo-1,1,1-trifluorobutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1,1,1-trifluorobutan-2-ol is a brominated saturated alcohol . It has a molecular weight of 206.99 and its IUPAC name is 3-bromo-1,1,1-trifluoro-2-butanol . It is a liquid at ambient temperature .
Molecular Structure Analysis
The molecular structure of 3-Bromo-1,1,1-trifluorobutan-2-ol consists of 4 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 3 fluorine atoms, and 1 oxygen atom . It contains a total of 14 bonds, including 8 non-H bonds, 1 rotatable bond, 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
3-Bromo-1,1,1-trifluorobutan-2-ol has a density of 1.6771 . It is a liquid at ambient temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
3-Bromo-1,1,1-trifluorobutan-2-ol serves as a versatile building block in organic synthesis, contributing to the creation of various fluorinated compounds. This compound is utilized in the synthesis of 1,1,1,4,4,4-hexafluorobutane, demonstrating its role in introducing trifluoromethyl groups into chemical structures, thus enhancing their potential for pharmaceutical and agrochemical applications (Baker, Ruzicka, & Tinker, 1999). Moreover, its derivatives, such as 3-bromo-1,1,1-trifluoroacetone, have been identified as versatile fluorinated building blocks for the synthesis of trifluoromethylated heterocycles and aliphatic compounds, highlighting its significance in the development of fluorine chemistry (Lui, Marhold, & Rock, 1998).
NMR Spectroscopy and Molecular Studies
In nuclear magnetic resonance (NMR) spectroscopy, the fluorinated derivatives of 3-Bromo-1,1,1-trifluorobutan-2-ol are examined to understand the molecular structure and dynamics. Studies on compounds like 3-chloro-4-bromo-3,4,4-trifluorobutene-1 have utilized NMR to analyze chemical shifts and coupling constants, offering insights into the molecular environment and structure-function relationships critical for designing more efficient and selective fluorinated compounds (Hinton & Jaques, 1974).
Material Science and Catalysis
3-Bromo-1,1,1-trifluorobutan-2-ol's derivatives are used in material science, demonstrating their utility in generating novel materials with unique properties. The compound's role in producing fluorinated materials reveals its importance in developing advanced materials for various industrial applications, such as coatings, surfactants, and polymers, which benefit from the unique properties imparted by fluorinated groups.
Pharmaceutical and Bioactive Compound Synthesis
The trifluoromethyl group, closely related to 3-Bromo-1,1,1-trifluorobutan-2-ol's chemical functionality, is pivotal in pharmaceutical chemistry due to its lipophilicity and stability, enhancing drug molecule properties. This compound aids in synthesizing bioactive molecules, including those with isocoumarin skeletons, underlining its utility in drug discovery and development processes (Zhou, Geng, Wang, Zhang, & Zhao, 2020).
Safety and Hazards
3-Bromo-1,1,1-trifluorobutan-2-ol is classified as a combustible liquid, and it may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding heat/sparks/open flames/hot surfaces, avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
Propiedades
IUPAC Name |
3-bromo-1,1,1-trifluorobutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF3O/c1-2(5)3(9)4(6,7)8/h2-3,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTIKOBNGZIVKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(F)(F)F)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1,1,1-trifluorobutan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[8-(Ethylphenylamino)-1,3-dimethyl-2,6-dioxo-1,3,7-trihydropurin-7-yl]acetic acid](/img/structure/B2930353.png)
![ethyl N-(4-{[1-(pyridin-2-yl)ethyl]amino}phenyl)carbamate](/img/structure/B2930354.png)
![{4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol](/img/structure/B2930355.png)


![N-[3-Oxo-3-(4-thiophen-3-ylpiperidin-1-yl)propyl]prop-2-enamide](/img/structure/B2930359.png)

![N-(benzo[d]thiazol-5-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2930362.png)
![4-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B2930364.png)

![(Z)-ethyl 2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2930369.png)
![4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde](/img/structure/B2930370.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2930371.png)
![3-allyl-2-mercapto-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2930372.png)